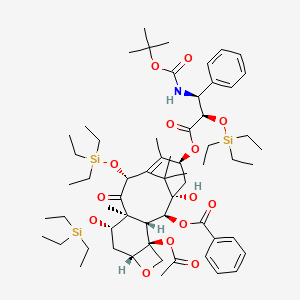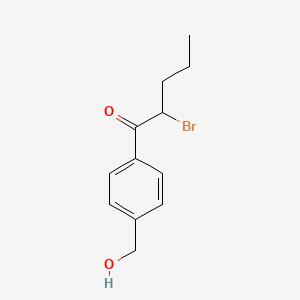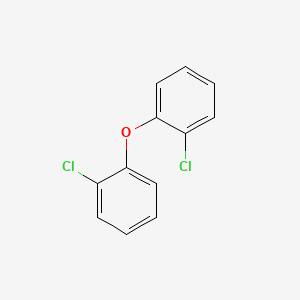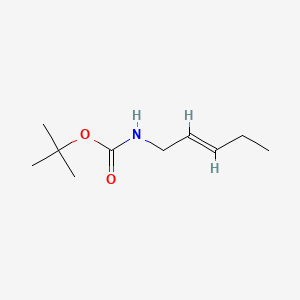
Carbamic acid,2-pentenyl-,1,1-dimethylethyl ester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester (9CI) is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . . It is characterized by the presence of a carbamate group attached to a pentenyl chain and a tert-butyl ester group.
Métodos De Preparación
The synthesis of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester typically involves the reaction of 2-pentenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:
2-pentenylamine+tert-butyl chloroformate→Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its carbamate group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of carbamate-protein adducts, which can alter the function of the target molecules .
Comparación Con Compuestos Similares
Carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester can be compared with similar compounds such as:
Carbamic acid, 4-pentenyl-, 1,1-dimethylethyl ester: Similar structure but with a different position of the double bond in the pentenyl chain.
Carbamic acid, [4-(dimethylamino)phenyl]-, 1,1-dimethylethyl ester: Contains a phenyl group instead of a pentenyl chain.
Carbamic acid, 2-cyclohexen-1-yl-, 1,1-dimethylethyl ester: Features a cyclohexenyl group instead of a pentenyl chain.
The uniqueness of carbamic acid, 2-pentenyl-, 1,1-dimethylethyl ester lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(E)-pent-2-enyl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h6-7H,5,8H2,1-4H3,(H,11,12)/b7-6+ |
Clave InChI |
CNFRPOCWOXJVQN-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C/CNC(=O)OC(C)(C)C |
SMILES canónico |
CCC=CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



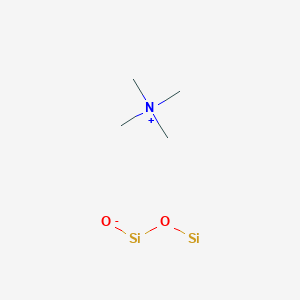
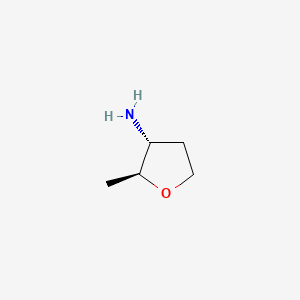
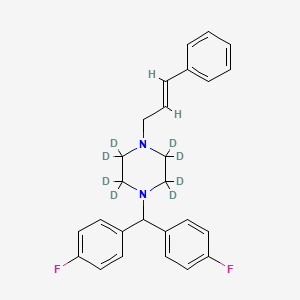
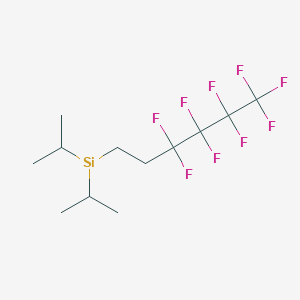
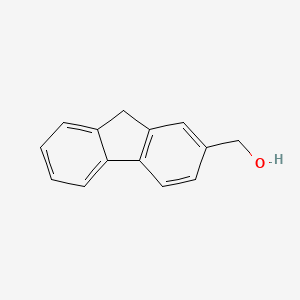
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

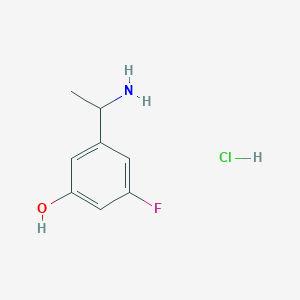
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)

